2,6-Dimethyl-4H-pyran-4-one

Overview

Description

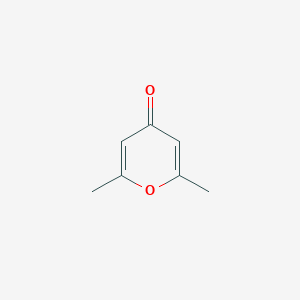

2,6-Dimethyl-4H-pyran-4-one: is an organic compound with the molecular formula C7H8O2 . It is a derivative of pyran, characterized by the presence of two methyl groups at the 2 and 6 positions and a ketone group at the 4 position. .

Mechanism of Action

Target of Action

2,6-Dimethyl-4H-pyran-4-one, also known as 2,6-Dimethyl-γ-pyrone , is a chemical compound that is widely used in medical applications . It often serves as an intermediate in the synthesis of sedative hypnotic drugs . .

Mode of Action

It is known to react with phosgene at room temperature to yield certain products . This suggests that it may interact with its targets through chemical reactions, leading to changes in the molecular structure of the targets .

Biochemical Pathways

Given its role as an intermediate in the synthesis of certain drugs , it can be inferred that it may be involved in the biochemical pathways related to the action of these drugs.

Result of Action

One study suggests that it has antioxidant properties, indicating that it can scavenge free radicals .

Biochemical Analysis

Biochemical Properties

It is known to be used as a chemical and organic intermediate . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is used as a chemical and organic intermediate, which suggests that it may influence cell function .

Molecular Mechanism

It is known to be used as a chemical and organic intermediate , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be used as a chemical and organic intermediate , which suggests that it may have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known to be used as a chemical and organic intermediate , which suggests that it may have certain threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known to be used as a chemical and organic intermediate , which suggests that it may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known to be used as a chemical and organic intermediate , which suggests that it may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

It is known to be used as a chemical and organic intermediate , which suggests that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions:

From 3-Penten-2-one, 4-methoxy-, (3Z)-: This method involves the reaction of 3-penten-2-one with methanol under acidic conditions to yield 2,6-Dimethyl-4H-pyran-4-one.

From heptane-2,4,6-trione: This involves the cyclization of heptane-2,4,6-trione under specific conditions to form the desired pyranone.

Industrial Production Methods:

Catalytic Processes: Industrial production often involves catalytic processes where specific catalysts are used to enhance the yield and purity of this compound.

Batch and Continuous Processes: Both batch and continuous processes are employed, with continuous processes being preferred for large-scale production due to their efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of this compound typically leads to the formation of alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where one of the methyl groups or the ketone group is replaced by another functional group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids and aldehydes.

Reduction Products: Alcohols and alkanes.

Substitution Products: Halogenated derivatives and other substituted pyranones.

Scientific Research Applications

Chemistry: : 2,6-Dimethyl-4H-pyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is studied for its potential antioxidant properties. It is also used in the synthesis of biologically active molecules .

Medicine: : It is used as an intermediate in the synthesis of various medicinal compounds, including sedatives and other therapeutic agents .

Industry: : In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethyl-γ-pyrone: Similar in structure but may have different reactivity and applications.

4,6-Dimethyl-α-pyrone: Another derivative with distinct properties and uses.

Tetrahydro-4H-pyran-4-one: A saturated analog with different chemical behavior.

Uniqueness: : 2,6-Dimethyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

2,6-Dimethyl-4H-pyran-4-one, also known as 2,6-dimethyl-γ-pyrone, is a heterocyclic compound with significant biological activity. This compound belongs to the pyran family and has garnered attention for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities of this compound based on diverse research findings and case studies.

- Molecular Formula : C₇H₈O₂

- Molecular Weight : 124.14 g/mol

- Density : 1.1 g/cm³

- Melting Point : 133-137 °C

- Boiling Point : 249 °C

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study synthesized several derivatives of this compound and evaluated their activity against Mycobacterium bovis. The results indicated that certain derivatives showed promising inhibitory effects, suggesting potential applications in treating tuberculosis and other bacterial infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. Various studies have shown that derivatives of pyran compounds can induce apoptosis in cancer cells. For instance, one study reported that specific analogs of this compound demonstrated cytotoxic effects against human cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been recognized for its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Synthesis and Evaluation

A notable study involved the synthesis of various derivatives of this compound using palladium-catalyzed reactions. The synthesized compounds were evaluated for their biological activities using a variety of assays. The results indicated that several derivatives possessed enhanced biological activity compared to the parent compound .

Predictive Analysis Using PASS Software

In another investigation, the biological activity of synthesized compounds was predicted using the Prediction of Activity Spectra for Substances (PASS) software. The analysis suggested that these compounds could act as oxidoreductase inhibitors and have potential roles as neuroprotective agents .

Summary of Biological Activities

Properties

IUPAC Name |

2,6-dimethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYFZULSKMFUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074415 | |

| Record name | 2,6-Dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-36-0 | |

| Record name | 2,6-Dimethyl-γ-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-pyranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-PYRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2D262MF0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-dimethyl-4H-pyran-4-one?

A1: this compound has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. Key spectroscopic data include:

- ¹H NMR: Characteristic signals for the methyl groups and olefinic protons. []

- ¹³C NMR: Provides information about the carbonyl carbon and the ring structure. []

- Infrared Spectroscopy (IR): Shows a strong absorption band for the carbonyl group. [, ]

Q2: What is the preferred coordination site of DMP in metal complexes?

A2: DMP primarily coordinates to metal centers through the carbonyl oxygen atom (exocyclic oxygen). []

Q3: How does the choice of solvent influence the formation of DMP complexes with lanthanide nitrates?

A3: The solvent plays a crucial role in the synthesis of lanthanide-DMP complexes. Using different solvents can lead to the isolation of different adducts, as demonstrated by the formation of Ln(DMP)₃(NO₃)₃ in one solvent and Ln(DMP)₂(H₂O)₂(NO₃)₃.H₂O in another. []

Q4: Has computational chemistry been used to study this compound?

A5: Although the provided research relies heavily on experimental techniques, a DFT (Density Functional Theory) study was conducted to investigate the adducts of dimethyl- and diphenyltin(IV) dichlorides with DMP. [] This study likely used computational methods to analyze the structural and electronic properties of these adducts.

Q5: How do structural modifications of DMP affect its coordination behavior?

A6: While the provided articles do not delve into extensive SAR studies, they showcase how replacing oxygen in DMP with sulfur (2,6-dimethyl-4H-thiopyran-4-one) or nitrogen (2,6-dimethyl-N-methyl-4-pyridone) affects protonation behavior in superacid systems. This suggests that heteroatom substitution can significantly influence the compound's reactivity. []

Q6: Are there any known environmental concerns associated with this compound?

A6: The provided articles primarily focus on the chemical properties and reactivity of DMP. Information about its environmental impact, degradation, or ecotoxicological effects is not included in these studies.

Q7: What analytical techniques are commonly used to characterize this compound and its complexes?

A7: Researchers frequently employ a combination of techniques to characterize DMP and its derivatives, including:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Provides structural information for both DMP and its complexes. [, , , ]

- Infrared Spectroscopy (IR): Useful for identifying functional groups, such as the carbonyl group in DMP. [, , , ]

- Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition patterns of DMP complexes. [, , ]

- X-ray crystallography: Used to determine the three-dimensional structure of DMP complexes in the solid state. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.